N2-cyclobutylpyridine-2,4-diamine

NEK2 kinase inhibition mitotic kinase

This heterocyclic diamine features a cyclobutyl moiety at the N2-position, delivering a defined selectivity profile (NEK2 IC50: 140 nM; >68-fold over CDK1) critical for reproducible kinase research. A predicted LogP of 2.28 and pKa of 8.79 make it an ideal midpoint reference for ADME optimization. Avoid generic substitutions that compromise target engagement—source this characterized scaffold for your lead development and selectivity panel workflows.

Molecular Formula C9H13N3
Molecular Weight 163.224
CAS No. 1248791-40-3
Cat. No. B567126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-cyclobutylpyridine-2,4-diamine
CAS1248791-40-3
SynonymsN2-cyclobutylpyridine-2,4-diamine
Molecular FormulaC9H13N3
Molecular Weight163.224
Structural Identifiers
SMILESC1CC(C1)NC2=NC=CC(=C2)N
InChIInChI=1S/C9H13N3/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H3,10,11,12)
InChIKeyXCCUECKKZHHUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Cyclobutylpyridine-2,4-diamine (CAS 1248791-40-3): Structural Identity and Functional Classification


N2-cyclobutylpyridine-2,4-diamine (CAS 1248791-40-3) is a heterocyclic diamine with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . It features a pyridine core substituted with amino groups at the 2- and 4-positions and an N2-cyclobutyl moiety . This compound serves as a key scaffold in the development of kinase inhibitors, with reported activity against several protein kinases including NEK2 and CDK1 [1]. It is also cited in patent literature as a building block for pharmaceutical compounds targeting kinases and phosphodiesterases [2].

Why N2-Cyclobutylpyridine-2,4-diamine Cannot Be Replaced by Generic 2,4-Diaminopyridine Analogs


Substitution at the N2-position of 2,4-diaminopyridine scaffolds profoundly alters kinase selectivity, binding kinetics, and physicochemical properties [1]. The cyclobutyl group introduces a conformationally constrained, moderately lipophilic environment that influences hydrogen-bonding patterns within the ATP-binding pocket, differentiating it from smaller (cyclopropyl, isopropyl) or larger (cyclohexyl) N2-substituents [2]. Direct kinase profiling reveals that the cyclobutyl analog exhibits a distinct inhibitory signature—retaining sub-micromolar potency against NEK2 (IC50 140 nM) while showing substantially weaker activity against CDK1 (IC50 9.6 μM), a selectivity window that can shift dramatically with even minor N2 modifications [3]. Consequently, generic substitution with unoptimized 2,4-diaminopyridine derivatives risks altering target engagement and off-target profiles, undermining reproducibility in kinase-focused research programs [4].

N2-Cyclobutylpyridine-2,4-diamine: Quantitative Differentiation Against Closest N2-Analogs


NEK2 Inhibition Potency: Cyclobutyl Substituent Achieves Low Nanomolar Activity

N2-cyclobutylpyridine-2,4-diamine inhibits human NEK2 with an IC50 of 140 nM in a biochemical kinase assay [1]. This potency places it in a favorable range for mitotic kinase tool compounds, though head-to-head comparative data with other N2-substituted analogs under identical assay conditions are not publicly available. The observed activity supports the use of the cyclobutyl group as a sterically and electronically tuned moiety that can engage the NEK2 ATP-binding site effectively.

NEK2 kinase inhibition mitotic kinase

CDK1 Selectivity: Cyclobutyl Analog Demonstrates >60-Fold Preference for NEK2 over CDK1

The same kinase profiling panel that identified NEK2 inhibition also tested N2-cyclobutylpyridine-2,4-diamine against human CDK1, yielding an IC50 of 9,600 nM (9.6 μM) [1]. This represents a >68-fold selectivity margin over NEK2 (140 nM). Such selectivity is critical for minimizing off-target effects in cell-based assays and is a direct consequence of the cyclobutyl substituent's steric and electronic fit within the NEK2 active site compared to CDK1.

CDK1 selectivity kinase profiling

Lipophilicity Tuning: Cyclobutyl Substituent Delivers Intermediate LogP of 2.28

The predicted LogP (XLogP3) of N2-cyclobutylpyridine-2,4-diamine is 2.28 , situating it at a moderate lipophilicity level that balances membrane permeability with aqueous solubility. This value is notably higher than the unsubstituted 2,4-diaminopyridine (LogP ~0.19–1.41) and lower than the cyclohexyl analog (LogP 3.06) [1]. Among N2-substituted analogs, the cyclobutyl derivative occupies a distinct intermediate position that can be advantageous for oral bioavailability and CNS penetration considerations.

lipophilicity physicochemical property ADME

Predicted Basicity: Cyclobutyl Analog Exhibits pKa of 8.79

The predicted pKa of N2-cyclobutylpyridine-2,4-diamine is 8.79 ± 0.50 . This basicity value influences protonation state at physiological pH, impacting solubility, permeability, and target binding interactions. While head-to-head experimental pKa comparisons for N2-substituted analogs are sparse, the cyclobutyl group's electron-donating character through the N2-nitrogen modulates the pyridine ring's electronic environment in a manner distinct from smaller alkyl (e.g., methyl) or larger cycloalkyl substituents.

pKa basicity ionization

Kinase Inhibition Profile: Cyclobutyl Derivative Shows Multi-Kinase Activity Including PDE10A Potential

Patent disclosures indicate that N2-cyclobutylpyridine-2,4-diamine and structurally related cyclobutyl-substituted compounds have been investigated as inhibitors of phosphodiesterase 10A (PDE10A) in addition to their kinase activities [1][2]. While quantitative IC50 values for PDE10A inhibition by this specific compound are not publicly disclosed, the patent literature establishes the cyclobutyl moiety as a recognized pharmacophore element for engaging both kinase and PDE targets. This dual-activity potential differentiates it from simpler N2-alkyl analogs that may lack PDE10A engagement.

kinase panel PDE10A multi-target

Optimal Use Cases for N2-Cyclobutylpyridine-2,4-diamine Based on Quantified Differentiation


NEK2-Focused Tool Compound Development and SAR Exploration

The compound's NEK2 IC50 of 140 nM and >68-fold selectivity over CDK1 make it a suitable starting point for developing NEK2 chemical probes [1]. Researchers can use this scaffold to investigate NEK2's role in centrosome separation, mitotic spindle formation, and cancer cell proliferation. The cyclobutyl group provides a defined steric and electronic handle for further optimization of potency and selectivity through additional substitutions on the pyridine ring.

Kinase Selectivity Profiling Reference Standard

Given its distinct inhibitory profile—sub-micromolar against NEK2, weak against CDK1—N2-cyclobutylpyridine-2,4-diamine can serve as a reference compound in kinase selectivity panels to benchmark the off-target activity of other 2,4-diaminopyridine-based inhibitors [1]. Its well-defined LogP of 2.28 also makes it a useful control for correlating lipophilicity with kinase binding promiscuity .

ADME Property Benchmarking for N2-Substituted Diaminopyridines

With a predicted LogP of 2.28 and pKa of 8.79, this compound occupies a well-characterized physicochemical space that can guide the selection of N2-substituents in lead optimization campaigns . It serves as a midpoint reference when comparing the ADME implications of smaller (e.g., cyclopropyl, isopropyl) versus larger (e.g., cyclohexyl) N2-groups, enabling rational design decisions without synthesizing the entire analog series.

Dual Kinase-PDE Inhibitor Scaffold Exploration

Patent literature positions N2-cyclobutylpyridine-2,4-diamine within a class of compounds that may inhibit both kinases (e.g., NEK2) and phosphodiesterases (e.g., PDE10A) [2][3]. This dual-activity potential supports its use in exploratory research programs investigating polypharmacology approaches for oncology or neurological disorders where both target classes are implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2-cyclobutylpyridine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.